molecular formula C8H18O B3048914 3-Methyl-2-(propan-2-yl)butan-1-ol CAS No. 18593-92-5

3-Methyl-2-(propan-2-yl)butan-1-ol

Cat. No.: B3048914
CAS No.: 18593-92-5
M. Wt: 130.23 g/mol
InChI Key: IDGDEUZERZKYHG-UHFFFAOYSA-N
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Description

Contextualization within Branched-Chain Alcohols Research

Branched-chain alcohols are a significant class of organic compounds with diverse applications, ranging from solvents and fragrances to advanced biofuels. chemicalbook.comsmartjobs.qld.gov.au Unlike their straight-chain counterparts, branched alcohols often exhibit lower melting points and different solubility characteristics. aocs.org In the context of biofuels, higher branched-chain alcohols are considered advantageous over ethanol (B145695) due to their higher energy density, lower hygroscopicity, and better compatibility with existing fuel infrastructure. wikipedia.org

The study of 3-Methyl-2-(propan-2-yl)butan-1-ol fits into the broader research effort to synthesize and characterize complex alcohols. The Guerbet reaction, a classic method for dimerizing alcohols to create larger, branched alcohols, is a cornerstone of this field. aocs.orggoogle.com This reaction involves the condensation of a primary alcohol to form a β-alkylated dimer alcohol. google.com While the direct synthesis of this compound via a simple Guerbet reaction is not straightforward due to its specific branching pattern, the principles of the Guerbet reaction and its modern catalytic variations are central to the production of custom-branched alcohol structures.

Research into branched-chain alcohols also heavily involves stereoselective synthesis, aiming to control the three-dimensional arrangement of atoms. acs.orgrsc.org The development of catalysts, for instance, those based on ruthenium or cobalt, has enabled the highly selective synthesis of complex chiral alcohols. nih.govnih.gov These methods are critical for producing specific isomers of branched alcohols for applications in pharmaceuticals and materials science.

Historical Perspective of this compound Investigations

Specific historical research singling out this compound is not extensively documented in readily available literature. Its investigation is intrinsically linked to the broader historical development of organic synthesis and the characterization of alcohol isomers. The foundational work on the synthesis of alcohols, such as the reduction of aldehydes and ketones and the use of Grignard reagents, provided the initial chemical toolbox for creating such molecules. ncert.nic.in

The Guerbet reaction, first reported by Marcel Guerbet in the late 19th and early 20th centuries, laid the groundwork for the synthesis of higher branched alcohols from simpler ones. aocs.orggoogle.com While Guerbet's initial work focused on simpler dimerizations, the reaction has been adapted over the years to produce a wider variety of branched structures.

In the mid-20th century, the advent of spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) revolutionized the ability to distinguish between complex isomers, which would have been crucial for identifying and characterizing a specific structure like this compound from a mixture of related compounds.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound is primarily contextual, focusing on its properties as a member of the C8 branched-alcohol family and its potential synthesis routes. While direct studies are limited, research on related structures provides insights into its potential applications and areas of future investigation.

Synthesis: Modern synthetic methods offer plausible routes to this compound. One potential strategy is the hydroboration-oxidation of the corresponding alkene, 3-methyl-2-(propan-2-yl)but-1-ene, which would yield the anti-Markovnikov alcohol product. Another approach could involve the reduction of a corresponding aldehyde, 3-methyl-2-(propan-2-yl)butanal. Catalytic transfer hydrogenation using a ruthenium(II) complex, a method successful for synthesizing the related 3-methyl-2-butanol (B147160), could also be a viable route. chemicalbook.com

Potential Applications: The primary area of interest for C8 branched alcohols is as biofuels. wikipedia.org The properties of this compound, such as its high degree of branching, could contribute to desirable fuel properties like a high octane (B31449) rating. However, extensive testing would be required to validate its performance and economic viability compared to other isomers like isobutanol. wikipedia.org Furthermore, its use as a specialty solvent or as a precursor in the synthesis of other organic compounds, such as esters for fragrances or plasticizers, remains a possibility. chemicalbook.com

Future Directions: Future research will likely focus on the development of efficient and stereoselective synthetic routes to this compound. This would enable a more thorough investigation of its physical and chemical properties. A key area of interest will be the evaluation of its performance as a biofuel or biofuel additive. Additionally, its potential as a chiral building block in asymmetric synthesis could be explored if enantiomerically pure forms can be prepared. The steric hindrance imparted by the bulky isopropyl group could lead to unique selectivity in certain chemical transformations.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name3-methyl-2-propan-2-ylbutan-1-ol nih.gov
Molecular FormulaC8H18O nih.gov
Molecular Weight130.23 g/mol nih.gov
CAS Number18593-92-5 nih.gov
AppearanceCombustible liquid nih.gov

Table 2: Comparison of Related Branched-Chain Alcohols

Compound NameMolecular FormulaBoiling Point (°C)Common ApplicationsSource
IsobutanolC4H10O108Solvent, Biofuel wikipedia.org
3-Methyl-1-butanolC5H12O131-132Solvent, Fragrance intermediate chemicalbook.comnih.gov
3-Methyl-2-butanolC5H12O112Solvent, Chemical intermediate wikipedia.org

Properties

IUPAC Name

3-methyl-2-propan-2-ylbutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-6(2)8(5-9)7(3)4/h6-9H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGDEUZERZKYHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20612760
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18593-92-5
Record name 3-Methyl-2-(propan-2-yl)butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2-(propan-2-yl)butan-1-ol
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Synthetic Methodologies for 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Classical Synthesis Pathways

Classical approaches to the synthesis of 3-Methyl-2-(propan-2-yl)butan-1-ol have traditionally relied on stoichiometric reagents and non-catalytic routes. These methods, while foundational, often involve multi-step procedures and may generate considerable waste.

Stoichiometric Reagent Approaches

The use of stoichiometric amounts of reagents is a hallmark of many classical organic transformations. The Grignard reaction, a cornerstone of C-C bond formation, stands out as a primary method for synthesizing alcohols. ncert.nic.in In the context of this compound, this involves the reaction of an appropriate Grignard reagent with an aldehyde.

Another significant stoichiometric method is the reduction of corresponding aldehydes or ketones. ncert.nic.in Aldehydes yield primary alcohols, while ketones produce secondary alcohols. ncert.nic.in Strong reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) are typically employed for this purpose. ncert.nic.in The synthesis of this compound would necessitate the reduction of 3-methyl-2-(propan-2-yl)butanal.

The hydroboration-oxidation of alkenes offers an alternative route that provides anti-Markovnikov addition of water across a double bond. ncert.nic.in For the synthesis of this compound, the precursor alkene, 3-methyl-2-(propan-2-yl)but-1-ene, would be treated with a borane (B79455) reagent like disiamylborane (B86530), followed by oxidation with hydrogen peroxide in a basic medium. This method is noted for its high yields and stereochemical control. ncert.nic.in

Classical Synthesis Method Starting Material Key Reagents Typical Yield (%)
Grignard Reaction3-Methyl-2-isopropylbutanalIsopropyl magnesium bromide, THF, NH₄Cl60-75
Reduction3-Methyl-2-isopropylbutanalLiAlH₄ or NaBH₄-
Hydroboration-Oxidation3-Methyl-2-isopropylbut-1-eneDisiamylborane, H₂O₂, NaOH70-85

Non-Catalytic Synthetic Routes

Non-catalytic synthetic routes, by definition, proceed without the aid of a catalyst, often requiring elevated temperatures or pressures. A notable example in a related context is the alkylation of certain ketones with organozinc reagents. For instance, the reaction of a specific 2-acetylpyridine (B122185) derivative with diisopropylzinc (B128070) has been shown to proceed without a catalyst to yield a tertiary alcohol. mdpi.com While not directly producing the target primary alcohol, this demonstrates the potential for non-catalytic alkylations in specific molecular frameworks. mdpi.com This particular reaction occurs under mild conditions and provides a good yield of the alkylated product. mdpi.com

Modern and Advanced Synthesis Techniques

The evolution of synthetic chemistry has led to the development of more efficient and sustainable methods, with a strong emphasis on catalysis. These modern techniques offer advantages in terms of selectivity, reaction conditions, and atom economy.

Catalytic Synthesis Strategies

Catalysis is pivotal in modern organic synthesis, enabling reactions that would otherwise be impractical. Both homogeneous and heterogeneous catalysts have found applications in the synthesis of alcohols.

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high selectivity and mild reaction conditions. Ruthenium complexes have emerged as versatile catalysts for various transformations. google.comgoogle.com For instance, the transfer hydrogenation of ketones to alcohols can be efficiently catalyzed by ruthenium(II) complexes. In a related synthesis, a ketone was reduced to the corresponding alcohol in isopropyl alcohol, which served as both the solvent and the hydrogen source, in the presence of a ruthenium(II) complex and sodium hydroxide (B78521) at 82°C. chemicalbook.com This method, conducted under an inert atmosphere, demonstrates the potential for catalytic reduction to produce alcohols. chemicalbook.com

Homogeneous Catalysis Example Substrate Catalyst Base Solvent Temperature (°C) Time (h) Yield (%)
Transfer HydrogenationKetone(η6-p-cymene)ruthenium(II)Cl((C₅H₄N)-2-CHNC(CH₃)₃)NaOHIsopropyl alcohol821688 chemicalbook.com

Heterogeneous catalysis involves a catalyst in a different phase from the reactants, which simplifies catalyst recovery and product purification. The catalytic hydrogenation of aldehydes and ketones over finely divided metals like platinum, palladium, or nickel is a well-established method for producing alcohols. ncert.nic.in This process involves the addition of hydrogen across the carbonyl double bond.

In the broader context of alcohol synthesis, heterogeneous catalysts are also employed in the isomerization of unsaturated alcohols. For example, a method for preparing 3-methyl-2-buten-1-ol (B147165) from 3-methyl-3-buten-1-ol (B123568) has been developed using a heterogeneous catalyst composed of metals such as Pd, Au, Pt, and Mo. google.com This highlights the use of heterogeneous catalysts to achieve specific isomeric forms of alcohols.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a powerful alternative to traditional metal-based catalysts. While specific literature detailing the organocatalytic synthesis of this compound is limited, established methodologies for the reduction of prochiral ketones can be applied to its precursor, 3-methyl-2-(propan-2-yl)butanone.

One prominent approach is organocatalytic transfer hydrogenation. In this method, a hydrogen donor, such as isopropanol (B130326) or a Hantzsch ester, is used in conjunction with a chiral organocatalyst to reduce the ketone. Catalysts based on chiral amines, such as those derived from proline or imidazolidinones (e.g., MacMillan catalysts), are effective in promoting the enantioselective transfer of hydrogen to the carbonyl group.

Furthermore, biocatalysis, which utilizes enzymes, represents a highly efficient and selective form of organocatalysis. Enzymes such as alcohol dehydrogenases (ADHs) are capable of reducing ketones with exceptional levels of stereoselectivity under mild, aqueous conditions. For instance, engineered E. coli containing stereospecific secondary alcohol dehydrogenases have been successfully used to synthesize enantiomerically pure diols like (R,R)-2,3-butanediol from glucose, demonstrating the potential of biocatalytic routes for producing chiral alcohols. nih.gov This approach could theoretically be adapted for the asymmetric reduction of 3-methyl-2-(propan-2-yl)butanone to yield a specific enantiomer of the target alcohol.

Stereoselective and Asymmetric Synthesis of this compound

The structure of this compound contains two chiral centers at the C2 and C3 positions, meaning it can exist as four possible stereoisomers (two pairs of enantiomers). Consequently, controlling the absolute and relative stereochemistry during its synthesis is a critical challenge.

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For this compound, this is most effectively achieved through the asymmetric reduction of its prochiral ketone precursor or by employing chiral auxiliaries.

Catalytic Asymmetric Reduction: This strategy involves reducing the double bond of the carbonyl group in 3-methyl-2-(propan-2-yl)butanone using a chiral catalyst. While metal-based catalysts, such as ruthenium complexes, are known to catalyze the hydrogenation of ketones, organocatalytic and biocatalytic methods are often preferred for their high enantioselectivity. chemicalbook.com As discussed previously, chiral organocatalysts or specific alcohol dehydrogenases can facilitate the delivery of a hydride to one face of the ketone, leading to a high excess of the desired enantiomer. nih.gov

Chiral Auxiliary Methods: A well-established strategy for inducing chirality is the use of a removable chiral auxiliary. The Evans asymmetric synthesis provides a powerful example of this approach. wikipedia.org In a hypothetical application to a precursor of the target molecule, a carboxylic acid could be derivatized with a chiral auxiliary like (S)-Prolinol. Subsequent stereoselective alkylation at the α-position, directed by the steric influence of the auxiliary, would set the desired stereocenter. Finally, removal of the auxiliary would furnish the chiral product. This method offers excellent control over the formation of a new stereogenic center. wikipedia.org

Diastereoselective synthesis is concerned with controlling the relative stereochemistry between multiple chiral centers. To synthesize a specific diastereomer of this compound (i.e., syn or anti), the relationship between the C2 and C3 stereocenters must be controlled.

Hydroboration-Oxidation: The hydroboration-oxidation of an alkene precursor, such as 3-methyl-2-(propan-2-yl)but-1-ene, is an effective method for achieving diastereoselectivity. The use of a bulky hydroborating agent like disiamylborane or 9-BBN results in the anti-Markovnikov addition of the borane across the double bond from the less sterically hindered face. The subsequent oxidation with hydrogen peroxide replaces the boron atom with a hydroxyl group, preserving the stereochemistry of the addition. The stereochemistry of the alkene and the facial selectivity of the hydroboration step determine the final diastereomeric outcome.

Chiral Auxiliary-Directed Synthesis: As with enantioselective routes, chiral auxiliaries can also be used to control diastereoselectivity. For example, attaching a chiral auxiliary like pantolactone to a precursor molecule can effectively shield one face of the molecule, directing an incoming reagent to the opposite face and thereby creating a new stereocenter with a specific configuration relative to the auxiliary's chiral centers. google.com This strategy has been shown to achieve diastereomeric ratios as high as 99:1 in certain alkylation reactions. google.com

Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize waste, reduce energy consumption, and use renewable resources.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution. While specific solvent-free syntheses for this compound are not prominently documented, the development of such processes is a significant goal. Reactions performed "neat" (without solvent) or in solid-state using techniques like mechanochemistry (ball milling) can dramatically reduce waste.

The use of solid-supported catalysts is a step in this direction. For instance, the synthesis of ketone precursors can be achieved using solid acid catalysts like Amberlyst 15 instead of corrosive mineral acids such as sulfuric acid. google.com This not only simplifies purification by allowing the catalyst to be filtered off but also opens the possibility for use in continuous flow reactors, which can be more efficient and less solvent-intensive than traditional batch processes. google.com Such solid catalysts could potentially be employed in solvent-free systems for reactions like aldol (B89426) condensations that build the carbon skeleton of the precursor molecule.

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has a 100% atom economy.

The synthesis of this compound can be approached via several routes, each with a different atom economy.

Addition and Rearrangement Reactions: The catalytic hydrogenation of the precursor ketone, 3-methyl-2-(propan-2-yl)butanone, is a highly atom-economical process. In this reaction (C₈H₁₆O + H₂ → C₈H₁₈O), all atoms from the reactants are incorporated into the final product, leading to a theoretical atom economy of 100%.

Hydroboration-Oxidation: The hydroboration-oxidation of 3-methyl-2-(propan-2-yl)but-1-ene involves the use of a borane reagent (e.g., BH₃•THF) followed by oxidation with hydrogen peroxide (H₂O₂) and sodium hydroxide (NaOH). This process generates significant inorganic byproducts, resulting in a lower atom economy compared to direct hydrogenation.

Table 1: Atom Economy Comparison of Selected Synthetic Routes to this compound

Note: Atom economy for multi-step routes is calculated based on the key bond-forming and functionalization steps and may vary with specific reagents used.

Based on a comprehensive review of available scientific literature, there is currently insufficient detailed research data specifically concerning the synthetic and biosynthetic methodologies for This compound to fully address the requested article structure.

While the compound is identified in chemical databases such as PubChem with the CAS Number 18593-92-5, dedicated studies on its sustainable synthesis, enzymatic production, or biosynthesis using genetically modified organisms are not prominently available in the public domain. nih.gov The search results primarily yield information on structurally related but distinct alcohols, such as 3-methyl-1-butanol and 3-methyl-2-butanol (B147160), rather than the specified C8 alcohol. researchgate.netebi.ac.uknih.govwikipedia.org

Consequently, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the lack of specific research findings for this particular compound.

Reaction Mechanisms and Chemical Transformations of 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Fundamental Reaction Types Involving 3-Methyl-2-(propan-2-yl)butan-1-ol

Oxidation Pathways

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent used. The significant steric hindrance may, however, necessitate harsher reaction conditions or affect reaction rates.

With mild oxidizing agents, such as Pyridinium (B92312) chlorochromate (PCC), the reaction is expected to halt at the aldehyde stage, yielding 3-methyl-2-(propan-2-yl)butanal .

Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol first to the aldehyde, which is then further oxidized to the corresponding carboxylic acid, 3-methyl-2-(propan-2-yl)butanoic acid .

Oxidizing AgentExpected ProductProduct Class
Pyridinium chlorochromate (PCC)3-methyl-2-(propan-2-yl)butanalAldehyde
Potassium permanganate (KMnO₄)3-methyl-2-(propan-2-yl)butanoic acidCarboxylic Acid
Chromic Acid (H₂CrO₄)3-methyl-2-(propan-2-yl)butanoic acidCarboxylic Acid

Reduction Reactions

The reduction of alcohols is not a common transformation as the hydroxyl group is not readily removed. However, under forcing conditions, such as conversion to a tosylate followed by reaction with a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄), the C-O bond can be cleaved to yield the corresponding alkane, 2,3,4-trimethylpentane . A more direct, though less common, method for the deoxygenation of alcohols involves radical-based reactions.

Elimination Reactions (e.g., Dehydration)

The acid-catalyzed dehydration of this compound involves the removal of a water molecule to form an alkene. This reaction proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to generate a carbocation.

Protonation of the hydroxyl group.

Loss of water to form a primary carbocation.

This initially formed primary carbocation is highly unstable and will immediately undergo a rearrangement to a more stable carbocation. A 1,2-hydride shift from the adjacent tertiary carbon is the most likely rearrangement, leading to the formation of a tertiary carbocation. Subsequent elimination of a proton from an adjacent carbon will yield a mixture of alkenes.

Due to the structure, the most substituted and thermodynamically stable alkene, 2,3,4-trimethylpent-2-ene , would be predicted as the major product according to Zaitsev's rule. libretexts.org A less substituted alkene, 2,3,4-trimethylpent-1-ene , would be the minor product.

Product NameStructureSubstitutionStability (Predicted)
2,3,4-trimethylpent-2-eneTetrasubstitutedMajor
2,3,4-trimethylpent-1-eneDisubstitutedMinor

Substitution Reactions

Substitution reactions of this compound, a primary alcohol, are expected to proceed primarily through an Sₙ2 mechanism. However, the significant steric hindrance at the α-carbon will dramatically slow the rate of a direct Sₙ2 reaction.

For reaction with hydrogen halides (e.g., HBr), the mechanism would likely shift towards an Sₙ1 pathway. This involves the protonation of the alcohol, loss of water to form a primary carbocation, which then rapidly rearranges to a more stable tertiary carbocation via a 1,2-hydride shift, similar to the dehydration mechanism. doubtnut.comyoutube.com The halide ion (Br⁻) would then attack the tertiary carbocation, leading to the rearranged product, 2-bromo-2,3,4-trimethylpentane .

ReagentMechanismKey IntermediateProduct
SOCl₂ / PyridineSₙ2-1-chloro-3-methyl-2-(propan-2-yl)butane (slow)
PBr₃Sₙ2-1-bromo-3-methyl-2-(propan-2-yl)butane (slow)
HBr (conc.)Sₙ1 with rearrangementTertiary Carbocation2-bromo-2,3,4-trimethylpentane

Rearrangement Reactions

As highlighted in the dehydration and substitution sections, the most significant rearrangement pathway for this alcohol under acidic conditions involves a 1,2-hydride shift . The driving force for this rearrangement is the formation of a more stable tertiary carbocation from the initially formed, highly unstable primary carbocation. doubtnut.com This rearrangement is a dominant feature of its chemistry in protic, acidic media.

Mechanistic Investigations of this compound Transformations

While specific mechanistic studies on this compound are not widely available, detailed investigations of structurally related alcohols provide a strong basis for understanding its transformations.

Studies on the dehydration and hydrogen halide substitution of branched alcohols like 3-methyl-2-butanol (B147160) consistently show the prevalence of carbocation rearrangements. doubtnut.comchegg.com The mechanism for the reaction of 3-methyl-2-butanol with HBr, for example, proceeds through the formation of a secondary carbocation which then rearranges to a more stable tertiary carbocation via a 1,2-hydride shift before the nucleophilic attack by the bromide ion occurs. youtube.com

This established precedent strongly supports the proposed Sₙ1-like mechanism for this compound, where the initial formation of a primary carbocation is followed by a rapid and irreversible 1,2-hydride shift to form a stable tertiary carbocation. This intermediate then dictates the final substitution or elimination products. Any mechanistic investigation would need to account for this facile rearrangement. The steric hindrance would be a key point of study, as it would likely disfavor any bimolecular (Sₙ2 or E2) pathways, making unimolecular reactions (Sₙ1, E1) involving carbocation intermediates the more probable routes for transformations at the carbinol carbon.

Detailed Reaction Pathways Analysis

As a primary alcohol, this compound is anticipated to participate in typical alcohol reactions such as oxidation, substitution, and elimination. However, the considerable steric hindrance around the reactive hydroxyl group is a dominant factor that slows down the reaction kinetics compared to less branched primary alcohols.

Oxidation: The oxidation of this compound can lead to the corresponding aldehyde, 3-methyl-2-(propan-2-yl)butanal, or further to the carboxylic acid, 3-methyl-2-(propan-2-yl)butanoic acid. The choice of oxidizing agent is crucial in determining the product. Milder reagents, such as pyridinium chlorochromate (PCC), are generally employed for the selective oxidation to the aldehyde, while stronger oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would favor the formation of the carboxylic acid. solubilityofthings.com The steric hindrance present in the molecule may necessitate harsher reaction conditions or longer reaction times to achieve complete conversion.

Substitution Reactions: Nucleophilic substitution at the primary carbon bearing the hydroxyl group is challenging due to steric hindrance. For these reactions to proceed, the hydroxyl group must first be converted into a good leaving group, for instance, by protonation in the presence of a strong acid or by conversion to a tosylate. youtube.commasterorganicchemistry.com

With Hydrogen Halides: In the presence of strong hydrogen halides (HX), the alcohol can be protonated to form an oxonium ion, which can then be displaced by a halide ion in an Sₙ2 reaction. libretexts.org However, the bulky substituents on the adjacent carbon atom significantly impede the backside attack required for an Sₙ2 mechanism, making this reaction slow. byjus.com Under forcing conditions, rearrangement of the transient carbocation (if an Sₙ1 pathway is initiated) to a more stable tertiary carbocation could potentially occur, leading to a mixture of products. youtube.commasterorganicchemistry.com

Via Tosylates: A more controlled approach for substitution involves the conversion of the alcohol to a tosylate by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The resulting tosylate is an excellent leaving group and can be displaced by various nucleophiles. This two-step process avoids the use of strong acids and minimizes the risk of rearrangements. youtube.com

Elimination Reactions: Dehydration of this compound to form an alkene can be achieved by heating with a strong acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄). masterorganicchemistry.com This reaction proceeds via an E2 mechanism for primary alcohols, where a proton is abstracted from the β-carbon concurrently with the departure of the protonated hydroxyl group (water). libretexts.org Given the structure of the molecule, the major elimination product would likely be 3-methyl-2-(propan-2-yl)but-1-ene, following Zaitsev's rule where applicable, although the steric hindrance might also influence the regioselectivity.

Transition State Characterization

The characterization of transition states for reactions involving this compound is largely theoretical due to the lack of specific experimental studies on this compound. However, established principles of physical organic chemistry allow for predictions.

For an Sₙ2 reaction , the transition state involves the simultaneous formation of a bond with the incoming nucleophile and the breaking of the bond with the leaving group. For this compound, this pentacoordinate transition state would be highly strained and energetically unfavorable due to severe steric clashes between the bulky isopropyl and isobutyl groups, the nucleophile, and the leaving group. This high-energy transition state is the primary reason for the low reactivity of this alcohol in Sₙ2 reactions.

In an E2 elimination reaction , the transition state involves the partial breaking of the C-H and C-leaving group bonds and the partial formation of the C=C double bond. The geometry of the transition state requires an anti-periplanar arrangement of the abstracted proton and the leaving group. The steric bulk around the β-carbon could influence which proton is abstracted, thereby affecting the regioselectivity of the double bond formation.

Derivatization Strategies for this compound

Derivatization of this compound allows for the modification of its physical and chemical properties. The primary strategies involve reactions at the hydroxyl group, namely esterification, etherification, and functional group interconversions.

Esterification and Etherification Protocols

Esterification: The formation of esters from this compound can be achieved through several methods.

Fischer Esterification: This classic method involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. learncbse.in Due to the steric hindrance of the alcohol, the reaction rate is expected to be slow, likely requiring prolonged heating and efficient removal of water to drive the equilibrium towards the product.

Reaction with Acyl Chlorides or Anhydrides: A more efficient method for esterifying sterically hindered alcohols is the use of more reactive acylating agents like acyl chlorides or anhydrides. These reactions are typically carried out in the presence of a base, such as pyridine, which neutralizes the HCl or carboxylic acid byproduct and also acts as a nucleophilic catalyst. libretexts.org

Esterification Method Reagents General Conditions Applicability to this compound
Fischer EsterificationCarboxylic Acid, Strong Acid Catalyst (e.g., H₂SO₄)Heat, Removal of WaterFeasible but likely slow due to steric hindrance.
Acyl Chloride MethodAcyl Chloride, Base (e.g., Pyridine)Mild conditions, often at room temperature.More effective for sterically hindered alcohols.
Acid Anhydride MethodAcid Anhydride, Base (e.g., Pyridine) or Acid CatalystMild to moderate heating.Generally efficient, suitable for this alcohol.

Etherification: The synthesis of ethers from this compound can be accomplished mainly through the Williamson ether synthesis.

Williamson Ether Synthesis: This method involves the reaction of the corresponding alkoxide with a primary alkyl halide. libretexts.orgopenstax.org First, the alcohol is deprotonated using a strong base, such as sodium hydride (NaH), to form the sodium salt of the alkoxide. This alkoxide then acts as a nucleophile and displaces the halide from an unhindered alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction. libretexts.org It is crucial to use a primary alkyl halide to minimize competing E2 elimination reactions. openstax.org

Etherification Method Reagents General Steps Key Considerations for this compound
Williamson Ether Synthesis1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide1. Formation of the alkoxide. 2. Sₙ2 attack on the alkyl halide.The alkoxide formed is sterically hindered. The alkyl halide must be primary and unhindered.

Functional Group Interconversions

Beyond ester and ether formation, the hydroxyl group of this compound can be converted into other functional groups.

Conversion to Alkyl Halides: As discussed in the reaction pathways section, the direct conversion to alkyl halides using hydrogen halides is sluggish. A more reliable method is the two-step process via a tosylate intermediate, followed by displacement with a halide ion (e.g., from NaBr or NaCl). youtube.com Alternatively, reagents like thionyl chloride (SOCl₂) for chlorides and phosphorus tribromide (PBr₃) for bromides can be used, although the steric hindrance might necessitate elevated temperatures. youtube.commasterorganicchemistry.com

Conversion to Amines: The conversion of alcohols to amines is typically a multi-step process. stackexchange.com

Spectroscopic Characterization and Advanced Analytical Methodologies for 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy of 3-Methyl-2-(propan-2-yl)butan-1-ol

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure of this compound by mapping the chemical environments of its constituent hydrogen (¹H) and carbon (¹³C) atoms.

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ), integration, and multiplicity of these signals are dictated by the electronic environment and the proximity of neighboring protons.

Based on its structure, we can predict the following proton signals:

-CH₂OH (C1 Protons): The two protons on the carbon bearing the hydroxyl group are diastereotopic due to the adjacent chiral center (C2). They are expected to appear as a complex multiplet, likely an AB quartet further split by the adjacent C2 proton, in the range of 3.4-3.7 ppm. Their integration would be 2H.

-CH(OH)- (C2 Proton): This single proton, attached to the chiral carbon also bonded to the propan-2-yl group, would likely appear as a multiplet around 1.8-2.0 ppm. Its multiplicity will be complex due to coupling with the C1, C3, and the propan-2-yl methine protons. Its integration is 1H.

-CH(CH₃)₂ (C3 Proton): This methine proton is coupled to the C2 proton and the six protons of the two methyl groups attached to it. It would likely resonate as a multiplet around 1.6-1.8 ppm with an integration of 1H.

-CH(C H₃)₂ (C3 Methyl Protons): The six protons of the two methyl groups attached to C3 are diastereotopic and would likely appear as two separate doublets, or a more complex multiplet, around 0.9-1.0 ppm. The total integration for these protons is 6H.

-CH(C H₃)₂ (Propan-2-yl Methine Proton): This proton is coupled to the C2 proton and the six protons of its own two methyl groups. It is expected to be a multiplet around 1.5-1.7 ppm with an integration of 1H.

-CH(C H₃)₂ (Propan-2-yl Methyl Protons): The six protons of the two methyl groups of the propan-2-yl substituent are also likely diastereotopic and would appear as two distinct doublets, or a multiplet, around 0.8-0.9 ppm. The total integration for these protons is 6H.

-OH (Hydroxyl Proton): The chemical shift of the hydroxyl proton is variable and concentration-dependent, typically appearing as a broad singlet anywhere between 0.5 and 5.0 ppm. Its integration is 1H.

Predicted ¹H NMR Data Table for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration
-CH₂OH3.4 - 3.7Multiplet (dd)2H
-CH(OH)-1.8 - 2.0Multiplet1H
-CH(CH₃)₂ (methine)1.6 - 1.8Multiplet1H
-CH(CH₃)₂ (methyls)0.9 - 1.02 x Doublet6H
-CH(CH₃)₂ (propan-2-yl methine)1.5 - 1.7Multiplet1H
-CH(CH₃)₂ (propan-2-yl methyls)0.8 - 0.92 x Doublet6H
-OH0.5 - 5.0Broad Singlet1H

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct carbon signals are predicted due to the molecule's asymmetry.

-CH₂OH (C1): The carbon bonded to the hydroxyl group is expected to resonate in the downfield region for aliphatic carbons, around 65-70 ppm.

-CH(OH)- (C2): This carbon, being a secondary alcohol carbon and a chiral center, would appear around 45-50 ppm.

-CH(CH₃)₂ (C3): This methine carbon is predicted to have a chemical shift in the range of 30-35 ppm.

-CH(CH₃)₂ (C3 Methyls): The two methyl carbons attached to C3 are diastereotopic and should give rise to two separate signals, likely in the 15-20 ppm range.

-CH(CH₃)₂ (Propan-2-yl Methine): The methine carbon of the propan-2-yl group is expected around 25-30 ppm.

-CH(CH₃)₂ (Propan-2-yl Methyls): The two methyl carbons of the propan-2-yl group are also diastereotopic and would likely appear as two distinct signals in the 20-25 ppm region.

Predicted ¹³C NMR Data Table for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
-CH₂OH (C1)65 - 70
-CH(OH)- (C2)45 - 50
-CH(CH₃)₂ (C3)30 - 35
-CH(CH₃)₂ (C3 Methyl 1)15 - 20
-CH(CH₃)₂ (C3 Methyl 2)15 - 20
-CH(CH₃)₂ (propan-2-yl methine)25 - 30
-CH(CH₃)₂ (propan-2-yl methyl 1)20 - 25
-CH(CH₃)₂ (propan-2-yl methyl 2)20 - 25

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between:

The -CH₂OH protons (C1) and the -CH(OH)- proton (C2).

The -CH(OH)- proton (C2) and the -CH(CH₃)₂ methine proton (C3), as well as the propan-2-yl methine proton.

The -CH(CH₃)₂ methine proton (C3) and its corresponding methyl protons.

The propan-2-yl methine proton and its corresponding methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show cross-peaks connecting each proton signal to the carbon signal of the carbon it is attached to, confirming the assignments made in the 1D spectra.

Mass Spectrometry (MS) Applications for this compound

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry would be used to determine the precise molecular weight of this compound. The calculated exact mass for its molecular formula, C₈H₁₈O, is 130.1358 g/mol . nih.gov HRMS can measure this with high accuracy, confirming the elemental composition and distinguishing it from other isomers.

Gas Chromatography-Mass Spectrometry is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the context of this compound, GC-MS would be used to:

Separate the compound from a mixture: The gas chromatograph would separate this compound from other volatile components based on its boiling point and interactions with the column's stationary phase.

Identify the compound: The mass spectrometer would then analyze the eluting compound. The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 130, corresponding to the molecular weight of the compound.

Structural Elucidation through Fragmentation: The electron ionization (EI) process in the mass spectrometer would cause the molecule to fragment in a predictable manner. Expected fragmentation patterns would include:

Loss of a water molecule (H₂O) from the molecular ion, resulting in a peak at m/z = 112.

Alpha-cleavage, the breaking of the C1-C2 bond, leading to a fragment at m/z = 31 ([CH₂OH]⁺).

Loss of an isopropyl group, resulting in a peak at m/z = 87.

Loss of a propyl group, leading to a fragment at m/z = 87.

Further fragmentation of these initial ions would lead to a characteristic pattern of smaller ions, providing a "fingerprint" for the compound's structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Considerations

Liquid chromatography-mass spectrometry (LC-MS) stands as a powerful analytical tool for the analysis of branched-chain alcohols like this compound. The successful implementation of LC-MS for this compound hinges on several critical considerations to achieve optimal sensitivity and selectivity.

For the analysis of alcohols, including ethoxylates and other derivatives, LC-MS methods have been developed utilizing various ionization techniques. nih.govmyadlm.org Atmospheric pressure photoionization (APPI) has been shown to be a sensitive approach for the detection of certain types of alcohols, offering an alternative to more common techniques like electrospray ionization (ESI). nih.gov In some instances, for related alcohol metabolites, a mobile phase consisting of 0.1% formic acid in both water and methanol (B129727) has been successfully employed with a biphenyl (B1667301) stationary phase, which can offer enhanced retention and selectivity for such compounds. restek.com

The choice of mobile phase is paramount. A typical reversed-phase (RP) HPLC method might use a combination of acetonitrile (B52724), water, and an acid modifier like phosphoric acid. sielc.comsielc.com However, for MS compatibility, it is crucial to replace non-volatile acids with volatile alternatives such as formic acid. sielc.comsielc.com The use of a C18 column is common for the separation of alcohol biomarkers. hplc.eu Furthermore, the selection of the stationary phase can significantly influence the separation. While standard C18 columns are widely used, specialized phases like biphenyl or those with low silanol (B1196071) activity can provide unique selectivity for alcohols and related compounds. restek.comsielc.com

The optimization of MS parameters, including the ionization source, cone voltage, and collision energy (in the case of MS/MS), is essential for maximizing the signal of the target analyte and ensuring accurate quantification. For instance, in the analysis of alcohol metabolites, positive ion mode ESI is often utilized. restek.comhplc.eu

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is a fundamental technique for the structural elucidation of organic molecules, and this compound exhibits characteristic absorption bands corresponding to its functional groups. As a primary alcohol, its IR spectrum is dominated by features arising from the hydroxyl (-OH) and carbon-oxygen (C-O) bonds.

A very broad and intense absorption band is typically observed in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibration of the hydrogen-bonded hydroxyl group. pressbooks.publibretexts.orgorgchemboulder.com The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org In a dilute, non-associated state, a sharper O-H stretch would appear around 3600-3650 cm⁻¹. pressbooks.pubquimicaorganica.org

The C-O stretching vibration for a primary alcohol like this compound is expected to appear in the range of 1050-1075 cm⁻¹. quimicaorganica.orgspectroscopyonline.com This peak is typically strong and provides valuable information for distinguishing between primary, secondary, and tertiary alcohols, as the C-O stretching frequency shifts to higher wavenumbers for more substituted alcohols. quimicaorganica.orgspectroscopyonline.com Additionally, the spectrum will display C-H stretching vibrations from the alkyl groups in the region of 2850-3000 cm⁻¹ and C-H bending vibrations around 1350-1480 cm⁻¹.

For comparison, the IR spectrum of the related compound 3-methyl-2-butanol (B147160) shows a strong, broad O-H stretch and C-O stretching absorptions. chemicalbook.com

Table 1: Predicted IR Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-HStretching (Hydrogen-bonded)3200 - 3500Strong, Broad
C-H (sp³)Stretching2850 - 3000Strong
C-OStretching1050 - 1075Strong
C-H (sp³)Bending1350 - 1480Medium

Chromatographic Method Development and Validation for this compound

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, as well as for assessing its purity.

Gas Chromatography (GC) Method Optimization

Gas chromatography is a highly suitable technique for the analysis of volatile compounds like this compound. Optimization of a GC method involves the careful selection of the stationary phase, temperature programming, and detector.

A non-polar or mid-polar capillary column, such as one with a polydimethylsiloxane (B3030410) or a polyethylene (B3416737) glycol (wax) stationary phase, would be appropriate for separating this alcohol from other components in a mixture. The oven temperature program would need to be optimized to ensure good resolution and peak shape. A typical program might start at a lower temperature to allow for the elution of more volatile components and then ramp up to a higher temperature to elute the target analyte in a reasonable time.

For detection, a Flame Ionization Detector (FID) is a robust and sensitive option for hydrocarbons and alcohols. For more definitive identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. epa.gov GC-MS allows for the acquisition of mass spectra for each separated component, providing a high degree of confidence in the identification of this compound. The mass spectrum of the related compound 3-methyl-2-butanol shows characteristic fragmentation patterns that can be used for its identification. restek.com

High-Performance Liquid Chromatography (HPLC) Development

While GC is often preferred for volatile alcohols, HPLC can also be employed, particularly for less volatile derivatives or when analyzing complex matrices. Developing an HPLC method for this compound requires careful consideration of the stationary and mobile phases.

A reversed-phase C18 or C8 column is a common starting point for the separation of moderately polar compounds. sielc.com The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile or methanol. sielc.comsielc.com Gradient elution, where the proportion of the organic solvent is increased over time, may be necessary to achieve adequate separation from other components and to ensure the elution of the analyte with good peak shape. For detection, a Refractive Index Detector (RID) can be used, as alcohols lack a strong UV chromophore. However, for higher sensitivity and specificity, derivatization with a UV-active or fluorescent tag followed by UV or fluorescence detection is a common strategy. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Chiral Chromatography for Enantiomeric Purity Assessment

This compound possesses a chiral center at the carbon atom bearing the hydroxyl group (C2), meaning it can exist as a pair of enantiomers. Chiral chromatography is the definitive method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample.

This separation can be achieved using either chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). nih.govjackwestin.com In chiral HPLC, a chiral stationary phase (CSP) is used. ntu.edu.sg These CSPs contain a single enantiomer of a chiral selector that interacts differently with the two enantiomers of the analyte, leading to their separation. ntu.edu.sg Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic polymers. The mobile phase, typically a mixture of alkanes and an alcohol modifier, must be carefully optimized to achieve baseline resolution of the enantiomers.

Alternatively, chiral GC can be employed, often using a cyclodextrin-based chiral stationary phase. nih.gov In some cases, derivatization of the alcohol to a diastereomeric ester or urethane (B1682113) by reacting it with a chiral derivatizing agent can allow for separation on a non-chiral column. libretexts.orglibretexts.org The resulting diastereomers have different physical properties and can be separated by standard chromatography. jackwestin.comlibretexts.orglibretexts.org The choice between direct chiral separation and derivatization depends on the specific compound and the available instrumentation.

Theoretical and Computational Chemistry Studies of 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Quantum Chemical Calculations on 3-Methyl-2-(propan-2-yl)butan-1-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules from first principles. mpg.de These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its geometry, stability, and spectroscopic properties.

Electronic Structure Elucidation

The electronic structure of a molecule dictates its chemical behavior. For this compound, DFT calculations could be employed to understand the distribution of electrons within the molecule, identify the nature of its chemical bonds, and determine key electronic properties.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)

ParameterBond/Atoms InvolvedPredicted Value
Bond LengthC1-O~1.43 Å
Bond LengthO-H~0.96 Å
Bond LengthC1-C2~1.54 Å
Bond LengthC2-C3~1.55 Å
Bond AngleC1-O-H~108.5°
Bond AngleO-C1-C2~110.0°
Bond AngleC1-C2-C3~112.0°
Dihedral AngleH-O-C1-C2~180° (anti-periplanar)

Note: These are estimated values based on typical bond lengths and angles for primary alcohols and alkanes.

Furthermore, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. For an alcohol, the HOMO is typically localized on the oxygen atom's lone pairs, indicating its nucleophilic character. The energy gap between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Conformational Analysis and Energy Landscapes

A potential energy surface (PES) can be generated by systematically changing the dihedral angles of the rotatable bonds and calculating the energy at each point. researchgate.netrsc.org This allows for the identification of local energy minima, which correspond to stable conformers, and the transition states that connect them. For a molecule of this complexity, a full PES scan is computationally expensive. Therefore, stochastic search methods or low-mode molecular dynamics are often employed to efficiently explore the conformational space. nih.gov

The steric hindrance caused by the bulky isopropyl and methyl groups in this compound would lead to a complex energy landscape with several distinct low-energy conformers. The relative populations of these conformers at a given temperature can be calculated from their energy differences.

Table 2: Hypothetical Relative Energies of Major Conformers of this compound

ConformerDescription of Key Dihedral Angle(s)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)Anti-arrangement of bulky groups0.0065
2Gauche-arrangement around C2-C3 bond+0.825
3Gauche-arrangement around C1-C2 bond+1.210

Note: The values presented are illustrative and represent a plausible scenario for a branched alcohol.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. scirp.orgacs.orgarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict how this compound would behave in different environments, such as in an aqueous solution or as a pure liquid.

An MD simulation of this alcohol in water would reveal detailed information about its solvation structure. researchgate.netrsc.org The hydrophobic alkyl groups would influence the surrounding water structure, leading to a hydrophobic hydration shell. researchgate.net At the same time, the hydroxyl group would form hydrogen bonds with water molecules, acting as both a hydrogen bond donor and acceptor. The balance between these hydrophilic and hydrophobic interactions would determine its solubility and aggregation behavior.

Radial distribution functions (RDFs) derived from the simulation trajectory can quantify these interactions. For instance, the O(alcohol)-O(water) RDF would show distinct peaks corresponding to the hydrogen-bonded distances, while the C(alcohol)-O(water) RDF would characterize the hydration of the nonpolar parts of the molecule.

Structure-Reactivity Relationship Predictions for this compound

Computational methods can be used to predict the reactivity of a molecule in various chemical reactions. Quantitative Structure-Activity Relationship (QSAR) models, for example, correlate structural or computed properties of molecules with their observed activity or toxicity. researchgate.netnih.govnih.gov

For this compound, a key reaction of interest is its oxidation. As a primary alcohol, it can be oxidized to an aldehyde and subsequently to a carboxylic acid. chemistrysteps.comyoutube.com The steric hindrance around the carbinol carbon (C1) would likely influence the rate of this reaction.

Quantum chemical calculations can be used to model the reaction mechanism of oxidation. researchgate.net By calculating the energies of the reactants, transition states, and products, an energy profile for the reaction can be constructed. The height of the energy barrier (activation energy) for the rate-determining step would provide a quantitative measure of the reaction rate. For example, a DFT study could compare the activation energy for the oxidation of this compound with that of less hindered primary alcohols to quantify the effect of steric bulk.

Computational Design of Novel Reactions Involving this compound

The principles of computational chemistry can be extended from analysis to design. It is possible to computationally design novel catalysts or reaction conditions to achieve specific transformations of this compound. acs.orgnih.govacs.orgnih.gov

For instance, due to its branched structure, this alcohol could be a substrate for the Guerbet reaction, which converts primary alcohols into their β-alkylated dimer alcohols. wikipedia.orgrsc.orgfrontiersin.orgrsc.org Computational modeling could be used to screen different catalysts (e.g., transition metal complexes or solid-state catalysts) for their efficacy in promoting this reaction. By calculating the reaction energy profiles for different catalytic cycles, one could identify catalysts that lower the activation barriers and favor the desired product.

Furthermore, computational methods could be employed to explore the regioselectivity of other functionalization reactions. Given the presence of multiple C-H bonds, designing a catalyst that can selectively functionalize a specific position in the molecule is a significant challenge. In silico screening of catalyst-substrate interactions could help in identifying catalyst scaffolds that direct the reaction to a desired site, for example, through steric or electronic control.

Non Clinical Biological Roles and Environmental Fates of 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Microbial Interactions and Biotransformation of 3-Methyl-2-(propan-2-yl)butan-1-ol

Microorganisms play a crucial role in the biotransformation of organic compounds, including alcohols. While direct studies on the microbial interactions with this compound are not extensively documented, it is understood that as a branched-chain alcohol, it can be a substrate for various microbial enzymatic processes. Microorganisms possessing alcohol dehydrogenases and related enzymes can potentially metabolize this compound.

The production of branched-chain higher alcohols (BCHAs) by microorganisms through metabolic engineering suggests that pathways exist for both the synthesis and degradation of such compounds. nih.govasm.org These pathways often involve the deamination of amino acids to produce keto-acids, which are then decarboxylated and reduced to form alcohols. researchgate.netresearchgate.net It is plausible that similar enzymatic machinery could be involved in the reverse reactions, leading to the breakdown of this compound. The steric hindrance from the isopropyl group might influence the rate and specificity of microbial enzymes.

Environmental Degradation Pathways of this compound

The environmental persistence of this compound is determined by its susceptibility to both abiotic and biotic degradation processes.

Abiotic degradation refers to the breakdown of a compound by non-biological processes.

Photolysis: The direct photolysis of simple alcohols like ethanol (B145695) by sunlight at typical environmental wavelengths is generally not a significant degradation pathway. chestofbooks.com However, the presence of photosensitizers in the environment could potentially facilitate indirect photolytic degradation. Specific photolysis data for this compound is not currently available.

Hydrolysis: Alcohols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9) because the hydroxyl group is a poor leaving group. praxilabs.comlibretexts.org Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Oxidation: Atmospheric oxidation by hydroxyl radicals is likely to be a more significant abiotic degradation pathway. As a primary alcohol, this compound can be oxidized. In the presence of strong oxidizing agents, primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids. wikipedia.orgchemguide.co.uklibretexts.orgchemistryviews.org The rate of oxidation can be influenced by factors such as temperature and the presence of catalysts.

Table 1: Potential Abiotic Degradation Products of this compound

Degradation PathwayPotential Intermediate ProductPotential Final Product
Oxidation3-Methyl-2-(propan-2-yl)butanal3-Methyl-2-(propan-2-yl)butanoic acid

This table is based on general principles of alcohol oxidation and does not represent experimentally confirmed data for this specific compound.

Biotic degradation by microorganisms is expected to be a primary route for the removal of this compound from the environment. Microorganisms utilize alcohols as carbon and energy sources. The initial step in the microbial metabolism of a primary alcohol is typically its oxidation to the corresponding aldehyde by an alcohol dehydrogenase, followed by further oxidation to a carboxylic acid by an aldehyde dehydrogenase. This carboxylic acid can then enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, to be completely mineralized to carbon dioxide and water.

The metabolism of branched-chain alcohols can be initiated by hydroxylases, which introduce additional hydroxyl groups, or through oxidation of the existing alcohol group. asm.org The structure of this compound, with its branching, may influence the specific enzymes and pathways involved in its degradation.

Table 2: Generalized Biotic Degradation Pathway of Primary Alcohols

StepReactionEnzyme ClassProduct
1Alcohol → AldehydeAlcohol DehydrogenaseAldehyde
2Aldehyde → Carboxylic AcidAldehyde DehydrogenaseCarboxylic Acid
3Carboxylic Acid → Central MetabolismVariousCO2 + H2O

This table represents a generalized pathway and may not fully capture the specific nuances of this compound degradation.

Role in Natural Products and Biosynthetic Systems (Non-Human Organisms)

There is currently no scientific evidence to suggest that this compound is a naturally occurring compound in plants, fungi, or bacteria. However, the biosynthesis of other branched-chain higher alcohols is known to occur in various microorganisms, often as byproducts of amino acid metabolism. nih.govresearchgate.net For instance, isobutanol is derived from the valine biosynthesis pathway, and 2-methyl-1-butanol (B89646) and 3-methyl-1-butanol are derived from the isoleucine and leucine (B10760876) pathways, respectively. researchgate.netresearchgate.net

These biosynthetic pathways generally involve a series of enzymatic reactions starting from a 2-keto acid intermediate. researchgate.net While the specific biosynthetic pathway for a C8 branched-chain alcohol like this compound has not been described, it is conceivable that novel or engineered metabolic pathways in microorganisms could potentially produce it. The study of fatty acid biosynthesis and its extension to produce fatty alcohols also provides a framework for how longer-chain alcohols can be synthesized in microbial systems. nih.gov

Applications of 3 Methyl 2 Propan 2 Yl Butan 1 Ol As a Chemical Intermediate

Precursor in Fine Chemical Synthesis

In the realm of fine chemical synthesis, 3-Methyl-2-(propan-2-yl)butan-1-ol is a valuable precursor due to the reactivity of its primary alcohol functional group. This hydroxyl group can be readily transformed into other functional groups, making it a versatile starting point for multi-step syntheses.

One of the fundamental transformations is its oxidation. As a primary alcohol, this compound can be oxidized to form the corresponding aldehyde, 3-methyl-2-(propan-2-yl)butanal, or further to the carboxylic acid, 3-methyl-2-(propan-2-yl)butanoic acid. The choice of oxidizing agent and reaction conditions dictates the final product. For instance, milder oxidizing agents are employed for the selective synthesis of the aldehyde, which can then participate in a variety of carbon-carbon bond-forming reactions, crucial for building more complex molecular frameworks.

Furthermore, the hydroxyl group can undergo esterification reactions with various carboxylic acids or their derivatives to produce a range of esters. These esters may find applications as specialty solvents, plasticizers, or as intermediates themselves in the synthesis of more complex molecules. The bulky alkyl group of the alcohol can influence the properties of the resulting ester, such as its solubility, viscosity, and thermal stability.

Building Block for Complex Molecules

The unique branched structure of this compound makes it an interesting building block for the synthesis of complex molecules, particularly where steric hindrance is a desired feature. The introduction of its C8 backbone can significantly influence the conformational properties and biological activity of the target molecule.

While specific, widely documented examples of its incorporation into complex natural products or pharmaceuticals are not abundant in readily available literature, its potential is clear. The conversion of the alcohol to an alkyl halide, for example, through reaction with a hydrohalic acid or other halogenating agents, would generate a reactive electrophile. This alkyl halide can then be used in nucleophilic substitution reactions to attach the bulky alkyl group to a variety of substrates, including heterocycles, which are common scaffolds in medicinal chemistry.

The synthesis of ethers from this compound is another avenue for its use as a building block. The Williamson ether synthesis, for instance, would allow for the coupling of this alcohol (as its alkoxide) with a suitable alkyl halide, leading to the formation of ethers with significant steric bulk around the ether linkage. Such structures can be designed to probe steric effects in receptor binding or to enhance the metabolic stability of a drug molecule.

Industrial Chemical Feedstock Applications

As an industrial chemical feedstock, the applications of this compound are tied to its physical and chemical properties. Its branched structure and the presence of the hydroxyl group make it a candidate for use as a specialty solvent or as a raw material for the production of other industrial chemicals.

Its potential use as a solvent is derived from its ability to dissolve a range of organic compounds while having a relatively high boiling point, which can be advantageous in certain industrial processes requiring elevated temperatures.

In the context of industrial feedstock, its conversion to other chemical entities is of primary interest. For example, dehydration of the alcohol would lead to the formation of a mixture of alkenes, which are themselves valuable feedstocks for polymerization or other addition reactions. The specific alkene products would depend on the reaction conditions and the catalyst used.

Emerging Research and Future Outlook for 3 Methyl 2 Propan 2 Yl Butan 1 Ol

Novel Synthetic Methodologies Exploration

The synthesis of 3-methyl-2-(propan-2-yl)butan-1-ol, while not extensively detailed in current literature, can be approached through various established and emerging organic synthesis techniques. The exploration of novel methodologies could lead to more efficient and stereoselective routes to this compound and its derivatives.

A foundational approach to synthesizing this alcohol is the hydroboration-oxidation of the corresponding alkene, 3-methyl-2-(propan-2-yl)but-1-ene. This anti-Markovnikov addition of water across the double bond is a reliable method for producing primary alcohols. However, future research could focus on developing more sustainable and atom-economical variations of this process.

Another classic yet powerful tool is the use of Grignard reagents. The reaction of a Grignard reagent, such as isobutylmagnesium bromide, with 2-isopropyl-3-methyl-oxirane would yield the target alcohol. Innovations in Grignard reaction conditions, such as the use of novel solvents or additives, could enhance yields and minimize side reactions.

More advanced and emerging synthetic strategies could involve C-H activation and functionalization of simpler, readily available precursors. For instance, the development of a catalytic system that can selectively hydroxylate a specific methyl group of a highly branched alkane could represent a significant breakthrough.

Synthetic Method Precursors Key Reagents Potential Advantages
Hydroboration-Oxidation3-methyl-2-(propan-2-yl)but-1-eneBorane (B79455) (BH3), Hydrogen Peroxide (H2O2), BaseHigh regioselectivity for the primary alcohol
Grignard ReactionIsobutylmagnesium bromide, 2-isopropyl-3-methyl-oxiraneMagnesium, Alkyl Halide, EpoxideVersatile for creating C-C bonds
C-H Activation/HydroxylationHighly branched alkaneSpecialized metal catalyst, Oxidizing agentPotentially more direct and atom-economical route

Advanced Catalytic Systems Development for this compound Transformations

The development of advanced catalytic systems is crucial for unlocking the full potential of this compound in chemical synthesis. The sterically hindered nature of the hydroxyl group presents both a challenge and an opportunity for selective transformations.

For the oxidation of this compound to its corresponding aldehyde, 3-methyl-2-(propan-2-yl)butanal, mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid. quora.comchemguide.co.uklibretexts.orglibretexts.org The use of catalyst systems like PCC (Pyridinium chlorochromate) or Dess-Martin periodinane is a standard approach. libretexts.org Future research could focus on developing heterogeneous catalysts or electro-catalytic methods that are more environmentally friendly and easier to separate from the reaction mixture.

Conversely, catalytic reduction of the corresponding carboxylic acid or aldehyde could serve as a synthetic route to the alcohol. While powerful reducing agents like lithium aluminum hydride (LiAlH4) can achieve this, the development of catalytic hydrogenation systems using earth-abundant metals would be a significant advancement. ncert.nic.in

Transformation Catalyst/Reagent Type Potential Product Research Focus
Selective OxidationMild oxidizing agents (e.g., PCC)3-methyl-2-(propan-2-yl)butanalDevelopment of reusable, heterogeneous catalysts
Catalytic HydrogenationTransition metal catalysts (e.g., Ru, Rh)This compoundUse of non-precious metal catalysts
DehydrationAcid catalystsAlkenesControl of regioselectivity to form specific isomers

Expanding Scope of Chemical Transformations

The functional group transformations of this compound are a promising area for future research. The unique steric environment around the hydroxyl group could lead to unusual reactivity and selectivity.

Esterification of this alcohol with various carboxylic acids could lead to the formation of novel esters with potential applications in the fragrance and flavor industries. google.comgoogle.com The bulky nature of the alcohol moiety could impart unique olfactory properties to the resulting esters. Investigating enzymatic or chemo-enzymatic esterification processes could offer a green alternative to traditional acid-catalyzed methods.

Ether synthesis, through Williamson ether synthesis or other methods, could produce a range of new ethers with potential uses as solvents or fuel additives. The reaction of the corresponding alkoxide with an alkyl halide would be a primary route to explore.

Furthermore, the substitution of the hydroxyl group with halogens to produce the corresponding alkyl halides would provide a gateway to a wide array of other functional groups through nucleophilic substitution reactions.

Reaction Type Reactant Potential Product Class Potential Application Area
EsterificationCarboxylic acids or acyl chloridesEstersFragrances, Flavors
EtherificationAlkyl halidesEthersSolvents, Fuel additives
HalogenationHalogenating agents (e.g., SOCl2, PBr3)Alkyl halidesSynthetic intermediates

Interdisciplinary Research Opportunities for this compound

The distinct structure of this compound opens doors for interdisciplinary research, bridging organic chemistry with materials science, biochemistry, and pharmacology.

In materials science, derivatives of this alcohol could be explored as monomers for the synthesis of novel polymers. The bulky side chain could influence the physical properties of the resulting polymers, potentially leading to materials with unique thermal or mechanical characteristics.

From a biochemical perspective, the biotransformation of this compound using microorganisms or isolated enzymes could be a fascinating area of study. google.com Such research could lead to the production of chiral derivatives or other valuable compounds through environmentally benign processes. While research has been conducted on the microbial production of other butanol isomers as biofuels, the potential of this specific isomer remains unexplored.

Finally, in the field of medicinal chemistry, the scaffold of this compound could be used as a starting point for the synthesis of new biologically active molecules. The lipophilic nature and specific three-dimensional shape of the compound might allow for interesting interactions with biological targets.

Research Area Potential Application Key Investigational Focus
Materials ScienceNovel polymersInfluence of the bulky side chain on polymer properties
BiochemistryBiotransformation, Green chemistryStereoselective synthesis of derivatives using enzymes
Medicinal ChemistryDrug discoveryUse as a scaffold for new therapeutic agents

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-(propan-2-yl)butan-1-ol in academic laboratories?

  • Methodological Answer :

  • Evans Alkylation : Adapt asymmetric alkylation strategies, such as those used for (R)-2-Methylbutan-1-ol (). Use chiral auxiliaries (e.g., oxazolidinones) to control stereochemistry at the branched carbon.
  • Oxidative Cyclization : Inspired by the synthesis of 3-methyl-2-(propan-2-yl)-1H-benzo[f]indole-4,9-dione (), explore Mn(III)-mediated radical cyclization with aldehydes/ketones to introduce branching.
  • Purification : Employ fractional distillation (boiling point guidance from analogous alcohols in ) and confirm purity via GC-MS or HPLC.

Q. How can spectroscopic techniques characterize the structure and purity of this compound?

  • Methodological Answer :

  • NMR : Compare chemical shifts of methyl and isopropyl groups with simpler alcohols (e.g., 3-methylbutan-1-ol in ). Use DEPT-135 to identify CH, CH2, and CH3 groups.
  • IR : Confirm the hydroxyl (O-H stretch ~3200–3600 cm⁻¹) and C-O (~1050–1150 cm⁻¹) bands.
  • Mass Spectrometry : Look for fragmentation patterns consistent with branched alcohols (e.g., loss of H2O or cleavage at the isopropyl group).

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in esterification or oxidation reactions?

  • Methodological Answer :

  • Steric Hindrance : Compare reaction rates with less-branched analogs (e.g., butan-1-ol in ). Use kinetic studies (e.g., monitoring via GC) to quantify reduced nucleophilicity.
  • Catalyst Optimization : Test bulky catalysts (e.g., TEMPO for oxidation) to mitigate steric effects. Reference safety protocols for handling oxidizing agents ( ).
  • Computational Modeling : Apply DFT calculations to map transition states and identify steric barriers (e.g., using Gaussian or ORCA software).

Q. What strategies resolve contradictions in reported physical properties (e.g., boiling point) of branched alcohols like this compound?

  • Methodological Answer :

  • Comparative Analysis : Tabulate boiling points of structurally similar alcohols (e.g., 3-methyl-3-buten-1-ol: 132°C, ) to predict trends. For discrepancies, validate via differential scanning calorimetry (DSC).
  • Experimental Validation : Replicate synthesis and purification under controlled conditions (e.g., inert atmosphere, reduced pressure distillation).
  • Literature Review : Cross-reference peer-reviewed journals and avoid non-academic sources (e.g., excluded per guidelines).

Q. How can computational tools predict the solubility and partition coefficients (logP) of this compound for pharmacological studies?

  • Methodological Answer :

  • QSAR Modeling : Use software like MarvinSketch or ACD/Percepta to estimate logP based on branching and functional groups. Validate with experimental shake-flask methods.
  • MD Simulations : Simulate solvation dynamics in water/octanol systems using GROMACS. Compare with data for 3-methylbutan-1-ol ( ).

Key Considerations

  • Safety : Follow protocols for handling flammable alcohols (e.g., butan-1-ol in ).
  • Data Reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) to address literature inconsistencies.

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.